3-(hydroxymethyl)-2,5-dimethylbenzaldehyde semicarbazone
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Overview
Description
3-(hydroxymethyl)-2,5-dimethylbenzaldehyde semicarbazone is an organic compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of semicarbazide and are known for their diverse biological activities. This compound is characterized by the presence of a semicarbazone group attached to a benzaldehyde moiety, which is further substituted with hydroxymethyl and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-2,5-dimethylbenzaldehyde semicarbazone typically involves the reaction of 3-(hydroxymethyl)-2,5-dimethylbenzaldehyde with semicarbazide hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3-(hydroxymethyl)-2,5-dimethylbenzaldehyde in ethanol.
- Add semicarbazide hydrochloride to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-2,5-dimethylbenzaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The semicarbazone group can be reduced to the corresponding amine.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(carboxymethyl)-2,5-dimethylbenzaldehyde semicarbazone.
Reduction: 3-(hydroxymethyl)-2,5-dimethylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(hydroxymethyl)-2,5-dimethylbenzaldehyde semicarbazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-2,5-dimethylbenzaldehyde semicarbazone is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The semicarbazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(hydroxymethyl)-2,5-dimethylbenzaldehyde: The parent aldehyde compound.
2,5-dimethylbenzaldehyde semicarbazone: Lacks the hydroxymethyl group.
3-(hydroxymethyl)benzaldehyde semicarbazone: Lacks the dimethyl groups.
Uniqueness
3-(hydroxymethyl)-2,5-dimethylbenzaldehyde semicarbazone is unique due to the presence of both hydroxymethyl and dimethyl groups, which may contribute to its distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
Properties
IUPAC Name |
[(E)-[3-(hydroxymethyl)-2,5-dimethylphenyl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7-3-9(5-13-14-11(12)16)8(2)10(4-7)6-15/h3-5,15H,6H2,1-2H3,(H3,12,14,16)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTRDSDGQFKGJX-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=NNC(=O)N)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)/C=N/NC(=O)N)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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